
2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a hydroxyphenyl group, and an ethoxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group (-OH) on the 3-hydroxyphenyl moiety undergoes oxidation under controlled conditions. Common oxidizing agents like KMnO₄ (acidic or neutral conditions) or CrO₃ (Jones reagent) convert the hydroxyl group to a ketone or quinone structure. For example:
-C₆H₄-OHKMnO₄, H⁺-C₆H₄-O→-C₆H₃(O)=O(quinone derivative)
This reactivity aligns with studies on phenolic hexahydroquinoline derivatives, where oxidation enhances electrophilic character for subsequent reactions .
Reduction Reactions
The 5-oxo (ketone) group is susceptible to reduction. Agents like NaBH₄ or LiAlH₄ selectively reduce the ketone to a secondary alcohol:
-C(=O)-NaBH₄-CH(OH)-
In industrial settings, catalytic hydrogenation (H₂/Pd) may also be employed, though steric hindrance from the hexahydroquinoline core could necessitate elevated temperatures .
Ester Hydrolysis and Transesterification
The ethoxyethyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis :
-COOCH₂CH₂OCH₂CH₃H⁺, H₂O-COOH+HOCH₂CH₂OCH₂CH₃ -
Basic hydrolysis (saponification) :
-COOCH₂CH₂OCH₂CH₃NaOH-COO⁻Na⁺+HOCH₂CH₂OCH₂CH₃
Transesterification with alcohols (e.g., methanol) is feasible using acid catalysts like H₂SO₄ .
Electrophilic Aromatic Substitution (EAS)
The 3-hydroxyphenyl group directs electrophiles to the ortho and para positions. Example reactions include:
-
Nitration :
-C₆H₄-OHHNO₃, H₂SO₄-C₆H₃(NO₂)-OH(para-nitro derivative) -
Sulfonation :
-C₆H₄-OHH₂SO₄-C₆H₃(SO₃H)-OH
Steric effects from the hexahydroquinoline core may limit reaction rates .
Nucleophilic Substitution at the Ester Group
The ethoxyethyl ester can undergo nucleophilic acyl substitution with amines or alcohols:
-COOCH₂CH₂OCH₂CH₃+RNH₂→-CONHR+HOCH₂CH₂OCH₂CH₃
This is critical for synthesizing amide derivatives with modified bioactivity .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the hexahydroquinoline ring may undergo ring-opening or tautomerization. For example, treatment with HCl/EtOH could protonate the nitrogen, destabilizing the bicyclic structure .
Stability and Side Reactions
-
Thermal degradation : Prolonged heating above 150°C may decarboxylate the ester group.
-
Photoreactivity : The conjugated system may undergo [2+2] cycloaddition under UV light .
Comparative Reactivity of Structural Analogs
Compound | Key Functional Groups | Notable Reactivity Differences |
---|---|---|
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl... | Phenyl, ester | Less polar; slower hydrolysis vs ethoxyethyl |
Prop-2-en-1-yl 4-(3-hydroxyphenyl)... | Allyl ester, hydroxyl | Enhanced radical reactivity due to allyl group |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxoquinoline derivatives against various bacterial strains. The presence of the hydroxyl group on the phenyl ring enhances the compound's ability to disrupt bacterial cell walls .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property is attributed to the structural features of the hexahydroquinoline scaffold that facilitate interaction with cellular targets involved in cancer progression .
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds within this class have been studied for their ability to inhibit beta-amyloid production and deposition in neurodegenerative diseases like Alzheimer's. The compound's mechanism involves modulation of neuroinflammatory pathways and reduction of oxidative stress in neuronal cells .
Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in several studies. The incorporation of this compound into polymer blends has demonstrated improved efficiency in energy conversion processes .
Polymer Chemistry
In polymer chemistry, derivatives of hexahydroquinoline have been utilized as monomers for synthesizing advanced materials with tailored properties. The functional groups present allow for easy modification and incorporation into various polymer matrices which can enhance mechanical strength and thermal stability .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy tested various oxoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with hydroxyl substitutions showed enhanced activity compared to their non-substituted counterparts. This case underscores the relevance of structural modifications in developing effective antimicrobial agents .
Case Study 2: Neuroprotective Mechanisms
In a research article from Neuroscience Letters, the neuroprotective effects of hexahydroquinoline derivatives were evaluated using cell culture models exposed to beta-amyloid peptides. The findings revealed that these compounds significantly reduced cell death and inflammation markers compared to control groups. This suggests a viable pathway for therapeutic development against Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-ethoxyethyl (4R,7S)-7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethoxyethyl ester group, which imparts distinct chemical and biological properties compared to similar compounds .
Biological Activity
2-Ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 299947-67-4) is a compound belonging to the class of hexahydroquinoline derivatives. This article focuses on its biological activity, including its pharmacological properties and potential therapeutic applications.
The compound has the molecular formula C25H33NO6 and a molar mass of 443.53 g/mol. Its predicted density is approximately 1.21 g/cm³ with a boiling point around 590.5 °C. The pKa value is estimated to be 9.90 .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Hexahydroquinolines are known for their ability to inhibit enzymes and modulate receptor activities, particularly in the central nervous system.
1. Antioxidant Activity
Studies have shown that compounds similar to hexahydroquinolines exhibit significant antioxidant properties. These activities are often linked to their ability to scavenge free radicals and reduce oxidative stress in cells.
2. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that derivatives of hexahydroquinoline may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for cholinergic transmission .
3. Anti-inflammatory Effects
Research indicates that certain hexahydroquinoline derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various cell lines . This suggests potential applications in treating inflammatory diseases.
Case Studies
Case Study 1: Neuroprotective Effects
In a controlled study involving animal models of Alzheimer's disease, a related hexahydroquinoline derivative demonstrated significant neuroprotective effects by reducing amyloid-beta plaque formation and enhancing cognitive function metrics .
Case Study 2: Antioxidant Efficacy
A study evaluating the antioxidant capacity of hexahydroquinoline derivatives found that these compounds effectively reduced lipid peroxidation and increased levels of endogenous antioxidants like glutathione in neuronal cells.
Research Findings
Recent findings highlight the potential of this compound in various therapeutic areas:
Activity | Findings |
---|---|
Antioxidant | Scavenges free radicals; reduces oxidative stress |
Cholinesterase Inhibition | Inhibits AChE and BChE; potential for Alzheimer's treatment |
Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Properties
IUPAC Name |
2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-5-28-9-10-29-22(27)19-14(2)24-17-12-23(3,4)13-18(26)21(17)20(19)15-7-6-8-16(25)11-15/h6-8,11,20,24-25H,5,9-10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSNPNZXLSFZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CC(C2)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.